molecular formula C16H19NO5 B1514473 Diethyl [(4-cyanato-3-methylphenyl)methyl]propanedioate CAS No. 88975-88-6

Diethyl [(4-cyanato-3-methylphenyl)methyl]propanedioate

Cat. No.: B1514473
CAS No.: 88975-88-6
M. Wt: 305.32 g/mol
InChI Key: DTOKPLBBIGZLLO-UHFFFAOYSA-N
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Description

Diethyl [(4-cyanato-3-methylphenyl)methyl]propanedioate is a chemical compound with the molecular formula C₁₄H₁₄N₂O₄. It is characterized by the presence of a cyano group (-CN) and a methyl group (-CH₃) on a phenyl ring, which is further connected to a diethyl propanedioate moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [(4-cyanato-3-methylphenyl)methyl]propanedioate typically involves the reaction of 4-cyanato-3-methylbenzyl chloride with diethyl malonate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and yield. The process involves the continuous addition of reagents and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Diethyl [(4-cyanato-3-methylphenyl)methyl]propanedioate can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to a carboxylic acid group under specific conditions.

  • Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Sodium cyanide (NaCN) in an aqueous medium.

Major Products Formed:

  • Oxidation: 4-cyanato-3-methylbenzoic acid.

  • Reduction: 4-amino-3-methylbenzonitrile.

  • Substitution: Various substituted cyano compounds depending on the nucleophile used.

Scientific Research Applications

Diethyl [(4-cyanato-3-methylphenyl)methyl]propanedioate has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a building block in the synthesis of biologically active molecules.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diethyl [(4-cyanato-3-methylphenyl)methyl]propanedioate exerts its effects depends on the specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 4-cyanobenzaldehyde

  • 4-cyanophenol

  • 4-cyanotoluene

Properties

IUPAC Name

diethyl 2-[(4-cyanato-3-methylphenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-4-20-15(18)13(16(19)21-5-2)9-12-6-7-14(22-10-17)11(3)8-12/h6-8,13H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOKPLBBIGZLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)OC#N)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00751020
Record name Diethyl [(4-cyanato-3-methylphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00751020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88975-88-6
Record name Diethyl [(4-cyanato-3-methylphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00751020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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